9-(4-butylphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(4-butylphenyl)-1,3-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a pyrimido[1,2-g]purine core substituted with a butylphenyl group and two methyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 9-(4-butylphenyl)-1,3-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common method involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,6-dichloropurine.
Alkylation: The 2,6-dichloropurine undergoes an alkylation reaction with dodecanol to form 2,6-dichloro-9-dodecyl-9H-purine.
Azidation: The chloro substituents are then replaced with azides through a nucleophilic aromatic substitution reaction, yielding 2,6-diazido-9-dodecyl-9H-purine.
Chemical Reactions Analysis
9-(4-butylphenyl)-1,3-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at positions where leaving groups are present.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 9-(4-butylphenyl)-1,3-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. It is believed to act as an antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel and an inhibitor of phosphodiesterases (PDEs) 4B/7A. These interactions result in analgesic and anti-inflammatory effects .
Comparison with Similar Compounds
Similar compounds to 9-(4-butylphenyl)-1,3-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione include:
2,6-Bis[4-(4-butylphenyl)-1H-1,2,3-triazol-1-yl]-9-dodecyl-9H-purine: This compound also features a purine core with butylphenyl substituents and has been studied for its biological activities.
4-(8-butoxy-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-(5-tert-butyl-2-hydroxyphenyl)butanamide: Known for its significant antiallodynic properties in animal models of pain and inflammation.
The uniqueness of 9-(4-butylphenyl)-1,3-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione lies in its specific substitution pattern and its potential dual activity as a TRPA1 antagonist and PDE4/7 inhibitor, which may offer advantages in therapeutic applications.
Properties
Molecular Formula |
C20H25N5O2 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
9-(4-butylphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H25N5O2/c1-4-5-7-14-8-10-15(11-9-14)24-12-6-13-25-16-17(21-19(24)25)22(2)20(27)23(3)18(16)26/h8-11H,4-7,12-13H2,1-3H3 |
InChI Key |
ZOCGXDOKKLTGTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.